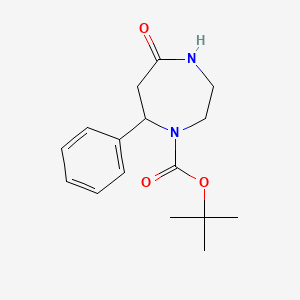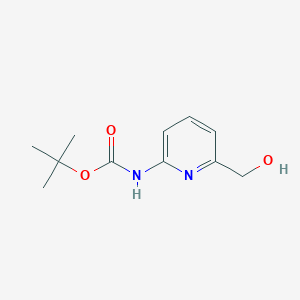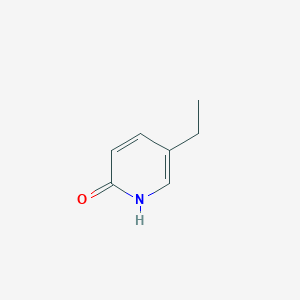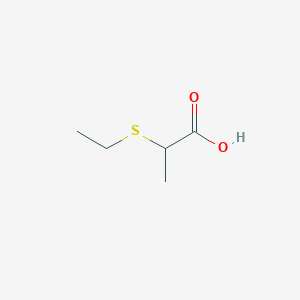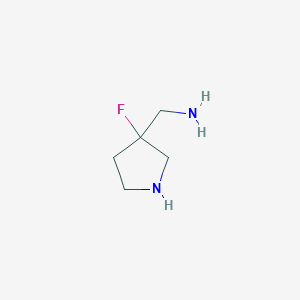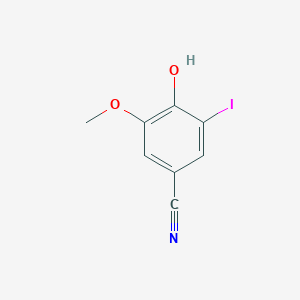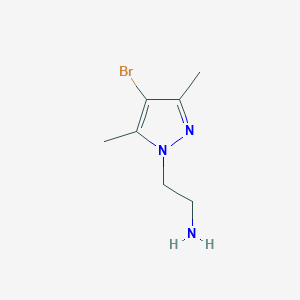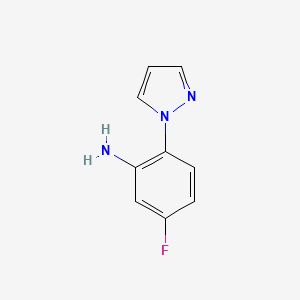
5-氟-2-(1H-吡唑-1-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(1H-pyrazol-1-yl)aniline, also known as 5-fluoropyrazole, is a heterocyclic aromatic compound and a member of the pyrazole family. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. 5-Fluoropyrazole has been extensively studied for its chemical and biochemical properties, and is used in a variety of scientific research applications. This article will discuss the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-fluoropyrazole.
科学研究应用
抗菌活性
5-氟-2-(1H-吡唑-1-基)苯胺衍生物表现出显著的抗菌性能。例如,从中合成的化合物,包括3-氯-4-[3-(2,4-二氯-5-氟苯基)-1H-吡唑-4-基]-1-(取代基)氮杂环丙酮,与参考药物相比显示出优良的抗菌活性(Mistry, Desai, & Desai, 2016)。
抗真菌和抗菌特性
合成的5-氟-2-(1H-吡唑-1-基)苯胺衍生物展示出显著的抗真菌和抗菌活性。这些化合物是从乙酸乙酯、吡唑醛和各种硝基苯乙烯合成的,显示出在生物成像中作为荧光探针以及对微生物菌株和皮肤真菌的作用的潜力(Banoji, Angajala, Ravulapelly, & Vannada, 2022)。
胆碱酯酶抑制剂
5-氟-2-(1H-吡唑-1-基)苯胺的新的螺环-吡唑并[1,5-c]喹唑啉衍生物已被设计并评估为胆碱酯酶抑制剂。这些化合物在治疗神经退行性疾病,包括阿尔茨海默病方面具有潜在的应用前景(Gálvez等,2018)。
电致发光应用
N,N-二(3-(1H-吡唑-1-基)苯基)苯胺,5-氟-2-(1H-吡唑-1-基)苯胺的衍生物,已被用于合成四齿螯合的铂配合物。这些配合物在电致发光应用中表现出潜力,特别是在有机发光二极管(OLEDs)中,由于其高发射强度和长寿命(Vezzu et al., 2010)。
氟化物离子的荧光传感器
基于吡唑的荧光传感器,包含5-氟-2-(1H-吡唑-1-基)苯胺,对氟化物的检测表现出高选择性。该传感器显示出在生物和环境监测中的潜力(Yang et al., 2011)。
作用机制
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound’s interaction with its targets leads to changes at the molecular level, which can result in various biological effects .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways may be affected .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
5-fluoro-2-(1H-pyrazol-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with cytochrome P450 enzymes, which are involved in drug metabolism, thereby affecting the metabolic pathways of other compounds . Additionally, 5-fluoro-2-(1H-pyrazol-1-yl)aniline can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of 5-fluoro-2-(1H-pyrazol-1-yl)aniline on various types of cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream effects on gene expression . Furthermore, 5-fluoro-2-(1H-pyrazol-1-yl)aniline has been observed to affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through key pathways.
Molecular Mechanism
At the molecular level, 5-fluoro-2-(1H-pyrazol-1-yl)aniline exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage . Additionally, 5-fluoro-2-(1H-pyrazol-1-yl)aniline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 5-fluoro-2-(1H-pyrazol-1-yl)aniline can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. In vitro studies have shown that 5-fluoro-2-(1H-pyrazol-1-yl)aniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over time.
Dosage Effects in Animal Models
The effects of 5-fluoro-2-(1H-pyrazol-1-yl)aniline vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is crucial to determine the appropriate dosage range to minimize adverse effects while maximizing therapeutic potential.
Metabolic Pathways
5-fluoro-2-(1H-pyrazol-1-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved, which can vary between different cell types and organisms.
Transport and Distribution
The transport and distribution of 5-fluoro-2-(1H-pyrazol-1-yl)aniline within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding to intracellular proteins can influence its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of 5-fluoro-2-(1H-pyrazol-1-yl)aniline can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
属性
IUPAC Name |
5-fluoro-2-pyrazol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDVVPYFPNQSLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

